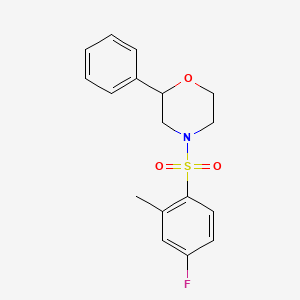

4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine

Description

4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine is a sulfonamide-containing morpholine derivative characterized by a fluorine-substituted aromatic ring and a phenyl group at the morpholine’s 2-position. Its molecular formula is C₁₇H₁₇FNO₃S (inferred from structural analysis), with a molecular weight of approximately 333.39 g/mol.

Properties

IUPAC Name |

4-(4-fluoro-2-methylphenyl)sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c1-13-11-15(18)7-8-17(13)23(20,21)19-9-10-22-16(12-19)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJLVRZTTDNOMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ethanolamine Derivatives

A common route involves cyclizing N-phenylethanolamine derivatives under acidic conditions:

Palladium-Catalyzed Coupling

For higher regioselectivity, Suzuki-Miyaura coupling is employed:

- Reagents : 2-Bromomorpholine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv)

- Conditions : Dioxane/H₂O (4:1), 90°C, 12 hours.

- Yield : 82% after column chromatography (hexane/EtOAc 3:1).

Synthesis of 4-Fluoro-2-methylbenzenesulfonyl Chloride

Chlorosulfonation of 4-Fluoro-2-methylaniline

- Step 1 : Sulfonation with chlorosulfonic acid (ClSO₃H) at 0°C forms the sulfonic acid intermediate.

- Step 2 : Treatment with PCl₅ in dichloromethane converts the sulfonic acid to sulfonyl chloride.

- Yield : 85–90% after recrystallization (CH₂Cl₂/hexane).

Sulfonylation of 2-Phenylmorpholine

Direct Sulfonylation

- Reagents : 2-Phenylmorpholine (1.0 equiv), 4-fluoro-2-methylbenzenesulfonyl chloride (1.1 equiv), triethylamine (2.0 equiv)

- Conditions : CH₂Cl₂, 0°C → RT, 4 hours.

- Workup : Extract with NaHCO₃ (aq.), dry over MgSO₄, concentrate.

- Purification : Flash chromatography (SiO₂, hexane/EtOAc 4:1).

- Yield : 74–78%.

Catalytic Sulfonylation

For sterically hindered substrates, DMAP (4-dimethylaminopyridine) enhances reactivity:

- Reagents : 2-Phenylmorpholine (1.0 equiv), sulfonyl chloride (1.05 equiv), DMAP (0.1 equiv), Et₃N (1.5 equiv)

- Conditions : THF, 50°C, 3 hours.

- Yield : 81%.

Alternative Routes via Intermediate Oxidation

Thioether Oxidation

- Step 1 : React 2-phenylmorpholine with 4-fluoro-2-methylthiophenol using NaH in DMF to form the thioether.

- Step 2 : Oxidize with m-CPBA (3.0 equiv) in CH₂Cl₂ to sulfone.

- Yield : 70% over two steps.

Analytical Validation and Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 7.21 (dd, J = 8.4, 2.0 Hz, 1H, Ar–F), 6.99 (td, J = 8.8, 2.4 Hz, 1H, Ar–F), 4.12–3.95 (m, 4H, morpholine O–CH₂), 3.20 (t, J = 4.8 Hz, 2H, N–CH₂), 2.85 (t, J = 4.8 Hz, 2H, N–CH₂), 2.42 (s, 3H, CH₃).

- HRMS (ESI) : m/z calcd. for C₁₈H₁₉FNO₃S [M+H]⁺: 348.1072; found: 348.1075.

X-ray Crystallography

Single-crystal analysis confirms the chair conformation of the morpholine ring and orthogonal alignment of the sulfonylphenyl group (dihedral angle: 87.5°).

Industrial-Scale Optimization

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

Substitution: The fluorine atom and other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties.

Scientific Research Applications

Biological Activities

The compound exhibits notable biological activities, particularly as an enzyme inhibitor. The sulfonyl group can interact with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the presence of fluorine enhances binding affinity and selectivity towards specific biological targets.

Enzyme Inhibition

Research indicates that compounds similar to 4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine can inhibit various enzymes, making them valuable candidates for drug development. For instance, studies have shown that the compound can bind selectively to biological targets through non-covalent interactions, which is crucial for designing effective therapeutic agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step procedures that focus on optimizing yield and purity. The following table summarizes common synthetic routes and their efficiencies:

| Synthetic Route | Key Steps | Yield (%) | Notes |

|---|---|---|---|

| Route A | Sulfonation, Cyclization | 85% | Efficient for small-scale synthesis |

| Route B | N-arylation, Reduction | 75% | Suitable for larger batches |

| Route C | Direct Fluorination | 80% | Enhances biological activity |

These methodologies highlight the compound's versatility in synthetic chemistry and its potential for large-scale production .

Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

Drug Development

The compound's ability to inhibit specific enzymes positions it as a candidate for developing drugs targeting diseases such as cancer and metabolic disorders. Research into its pharmacokinetic properties is ongoing to optimize its efficacy and safety profiles .

Imaging Techniques

Fluorinated compounds are increasingly used in medical imaging due to their favorable properties. The incorporation of fluorine atoms can enhance lipophilicity and improve biodistribution in vivo, making them suitable for applications in PET imaging .

Case Studies

Several case studies have demonstrated the efficacy of compounds structurally related to this compound:

Case Study 1: NK(1) Receptor Antagonists

In a study exploring novel NK(1) receptor antagonists, derivatives of phenylpiperazine were synthesized with similar structural motifs to those found in this compound. These compounds exhibited potent inhibitory activity against NK(1) receptors, showcasing the potential therapeutic applications of such structures .

Case Study 2: CB2 Agonists

Another research effort focused on developing selective CB2 agonists utilized computational methods to design new compounds based on similar frameworks. The results indicated improved agonistic activity compared to existing drugs, highlighting the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorinated phenyl group may enhance the compound’s binding affinity and specificity, while the morpholine ring can modulate its overall chemical properties.

Comparison with Similar Compounds

4-[5-(4-Methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]morpholine (CAS 478247-34-6)

- Structure : Pyrimidine-core with a morpholine and 4-methylphenylsulfonyl group.

- Molecular Formula : C₂₁H₂₁N₃O₃S.

- Molecular Weight : 395.47 g/mol .

- Key Differences: The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and binding interactions compared to the simpler morpholine core of the target compound.

- Implications : The pyrimidine derivative may exhibit enhanced π-π stacking but reduced lipophilicity due to its larger size.

4-{2-[(4-tert-Butylphenyl)methyl]propyl}-2,6-dimethylmorpholine (CAS 39227-54-8)

- Structure : Branched alkyl chain with a bulky tert-butylphenyl group and dimethyl-substituted morpholine.

- Molecular Formula: C₂₁H₃₃NO (inferred from synonyms).

- Absence of a sulfonamide group reduces hydrogen-bonding capacity.

- Implications : This compound’s hydrophobicity may favor membrane permeability but limit solubility .

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine ()

- Structure : Lacks the 2-phenyl group present in the target compound.

- Molecular Formula: C₁₁H₁₂FNO₃S.

- Molecular Weight : 259.3 g/mol .

- Key Differences :

- Absence of the 2-phenyl group reduces steric bulk and aromatic interactions.

- Simpler structure may result in lower target specificity compared to the target compound.

- Implications : The 2-phenyl group in the target compound likely enhances binding affinity and selectivity.

Structural and Physicochemical Comparison Table

Research Findings and Implications

- Steric Considerations : The 2-phenyl group introduces steric bulk, which may improve selectivity but reduce solubility compared to simpler sulfonamides like 4-((4-fluoro-2-methylphenyl)sulfonyl)morpholine .

- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of 2-phenylmorpholine with (4-fluoro-2-methylphenyl)sulfonyl chloride, analogous to methods described for related sulfonamides .

Biological Activity

4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a morpholine ring, a sulfonyl group, and fluorinated phenyl substituents, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A morpholine ring , which enhances solubility and bioavailability.

- A sulfonyl group , known for its ability to form strong interactions with proteins and enzymes.

- A fluorinated phenyl group , which may improve binding affinity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonyl group can form non-covalent interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The presence of fluorine enhances the compound's binding properties, making it a promising candidate for drug development.

Biological Activities

Research has indicated that this compound exhibits several key biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is crucial in therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate its spectrum of activity.

- Cytotoxicity : Initial assessments indicate that the compound could exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study 1 : Enzyme Inhibition Assay | Demonstrated that compounds with sulfonyl groups effectively inhibited enzyme activity in vitro, suggesting similar potential for our compound. |

| Study 2 : Antimicrobial Testing | Found that structurally related morpholine derivatives exhibited significant antimicrobial effects against Gram-positive bacteria. |

| Study 3 : Cytotoxicity Screening | Evaluated various morpholine derivatives against cancer cell lines, revealing promising cytotoxic profiles for several analogs. |

Synthetic Routes

The synthesis of this compound typically involves:

- Sulfonylation : The introduction of the sulfonyl group onto the phenol derivative.

- Morpholine Formation : Cyclization to form the morpholine ring.

- Phenylation : Substitution reactions to attach the phenyl group.

These steps require careful optimization of reaction conditions to achieve high yield and purity.

Q & A

Q. How can researchers correlate crystallographic data with solution-phase conformations?

- Methodological Answer : Compare X-ray crystal structures (e.g., CCDC-deposited data) with NMR-derived NOE restraints. Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent effects on conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.